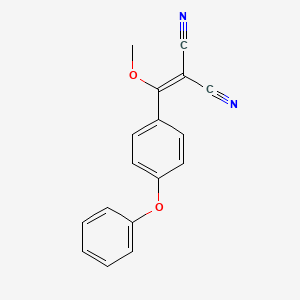

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVRZQLHMPWLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220892 | |

| Record name | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330792-69-3 | |

| Record name | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330792-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, with CAS number 330792-69-3, is a nitrile compound of significant interest in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group, contributes to its notable biological activities.[1] This compound has been identified as a potent inhibitor of several protein kinases, playing a crucial role in cell signaling pathways related to cell proliferation, differentiation, and survival.

Preliminary studies have highlighted its potential as an antitumor agent, particularly in the context of colorectal cancer and glioblastoma.[1] It has been shown to inhibit key enzymes such as Platelet-Derived Growth Factor Receptor (PDGFR), Proline-rich Tyrosine Kinase 2 (PYK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting these kinases, this compound can induce apoptosis, inhibit cell proliferation and migration, and suppress tumor growth.

This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological activities of this compound, intended to support researchers and professionals in the fields of drug discovery and development.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the physical data are predicted values due to the limited availability of experimentally determined data in public literature.

| Property | Value | Reference |

| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | [2] |

| Synonyms | Tyrphostin A9 | [3] |

| CAS Number | 330792-69-3 | [2] |

| Molecular Formula | C₁₇H₁₂N₂O₂ | [2] |

| Molecular Weight | 276.29 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 471.1 ± 45.0 °C (Predicted) | [3] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in common organic solvents like ethanol and dichloromethane (estimated). Low solubility in water (estimated). | [4] |

| Melting Point | Not available |

Biological Activity and Quantitative Data

This compound has demonstrated significant inhibitory activity against several key protein kinases implicated in cancer progression. The following table summarizes the available quantitative data on its biological activity.

| Target | Assay | Cell Line | IC₅₀ / EC₅₀ | Reference |

| PDGFR | Kinase Inhibition | - | IC₅₀ = 500 nM | [3] |

| EGFR | Kinase Inhibition | - | EC₅₀ = 48.5 nM | [3] |

| VEGFR-2 | Kinase Inhibition | - | EC₅₀ = 28.2 nM | [3] |

Experimental Protocols

Synthesis of this compound

The following protocol is based on a general synthesis method and should be optimized for specific laboratory conditions.

Materials:

-

4-phenoxybenzoyl chloride

-

Malononitrile

-

Sodium hydride (80% dispersion in paraffin)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Dioxane

-

Saturated sodium bicarbonate solution

-

Dimethyl sulfate

-

Methyl tert-butyl ether

-

Anhydrous magnesium sulfate

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

Reaction of 4-phenoxybenzoyl chloride and Malononitrile:

-

In a three-neck flask, add 6.6 g (0.1 mol) of malononitrile and 4.8 g (0.2 mol) of sodium hydride to 100 mL of anhydrous THF.

-

Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of THF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2 hours.

-

After 2 hours, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain a solid.

-

-

Methylation:

-

Dissolve the solid obtained in the previous step in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.

-

Add 37.8 g (0.3 mol) of dimethyl sulfate to the mixture.

-

Heat the reaction mixture to 80 °C.

-

After the reaction is complete, stir at 90 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Add 400 mL of deionized water to the reaction mixture and extract three times with methyl tert-butyl ether.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by concentration under reduced pressure.

-

Recrystallize the crude product from methanol to yield the final product as a white solid.

-

General Protocol for Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against protein kinases like PYK2, EGFR, and VEGFR-2. Specific conditions may need to be optimized for each kinase.

Materials:

-

Purified recombinant kinase (e.g., PYK2, EGFR, VEGFR-2)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound or DMSO (vehicle control).

-

Add the kinase to each well.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the compound.

-

Determine the IC₅₀ or EC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Signaling Pathways and Experimental Workflows

PYK2/EGFR-ERK Signaling Pathway Inhibition

This compound has been shown to attenuate glioblastoma growth by suppressing the PYK2/EGFR-ERK signaling pathway. The diagram below illustrates the key components of this pathway and the inhibitory action of the compound.

Caption: Inhibition of the PYK2/EGFR-ERK signaling pathway.

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

References

Technical Summary of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS: 330792-69-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a complex organic compound primarily recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] This technical summary provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and discusses its known associations with significant therapeutic agents. While preliminary research suggests potential for broader biological activity, including antitumor and antimicrobial properties, this molecule is most prominently documented as a precursor and impurity in the manufacturing of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib and Zanubrutinib.[2][3][4][5] This document aims to serve as a foundational resource for researchers and professionals in medicinal chemistry and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 330792-69-3 | [1][2][3][6][7][8][9] |

| Molecular Formula | C₁₇H₁₂N₂O₂ | [1][2][6][8][9] |

| Molecular Weight | 276.29 g/mol | [1][2][9] |

| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | [2] |

| Synonyms | 1,1-Dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene, Zanubrutinib Impurity 5 | |

| Appearance | Light yellow to yellow solid | |

| Purity | ≥97% to ≥98% | [6][8] |

| Boiling Point | 471.1±45.0 °C (Predicted) | |

| Density | 1.199±0.06 g/cm³ (Predicted) | |

| Storage | 2-8°C or 4°C for long-term storage | [6] |

| SMILES | COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 | [2] |

| InChI | InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3 | [2] |

| Topological Polar Surface Area (TPSA) | 66.04 Ų | [6] |

| logP | 3.88356 | [6] |

Synthesis Protocol

The synthesis of this compound is a multi-step process. A common and effective method is detailed below, based on established chemical literature.[10]

Materials and Reagents:

-

Malononitrile

-

Sodium hydride (80% dispersion in paraffin)

-

Anhydrous tetrahydrofuran (THF)

-

4-Phenoxybenzoyl chloride

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dioxane

-

Saturated sodium bicarbonate solution

-

Dimethyl sulfate

-

Methyl tert-butyl ether

-

Methanol (for recrystallization)

Experimental Procedure:

-

Step 1: Reaction of Malononitrile and 4-Phenoxybenzoyl Chloride

-

To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile and 4.8 g (0.2 mol) of sodium hydride (80% dispersed in paraffin) in 100 mL of freshly treated anhydrous tetrahydrofuran.[10]

-

Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.[10]

-

Allow the reaction to proceed for 2 hours at room temperature.[10]

-

Quench the reaction by adding 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.[10]

-

Extract the product three times with ethyl acetate.[10]

-

-

Step 2: Methylation

-

Combine the organic phases from the previous step, dry over anhydrous magnesium sulfate, and concentrate to obtain a solid.[10]

-

Dissolve the resulting solid in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.[10]

-

Add 37.8 g (0.3 mol) of dimethyl sulfate to the solution.[10]

-

Heat the reaction mixture to 80°C and then stir at 90°C for 3 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Purification

-

After the reaction is complete, add 400 mL of deionized water and extract the product three times with methyl tert-butyl ether.[10]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[10]

-

Remove the solvent by concentration under reduced pressure.[10]

-

Recrystallize the crude product from methanol to yield the final product, this compound, as a white solid. The reported yield is 17.6 g (63.8%).

-

Biological Significance and Potential Applications

Role as a Pharmaceutical Intermediate

The primary documented role of this compound is as a crucial intermediate in the synthesis of several pharmaceutical compounds.[1] It is cited as a related compound and impurity in the manufacturing of Zanubrutinib and Ibrutinib, both of which are potent inhibitors of Bruton's tyrosine kinase (BTK).[3][4][5][11] BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for various B-cell malignancies.[4][11]

Hypothesized Signaling Pathway Involvement

Given its role as a precursor to BTK inhibitors, it is plausible that this compound could be structurally optimized to interact with components of the BTK signaling pathway. The diagram below illustrates a simplified representation of the BTK signaling cascade, which is a key pathway in B-cell activation, proliferation, and survival. While this compound itself is not a known BTK inhibitor, its core structure is relevant to the development of molecules that target this pathway.

Potential for Further Research

Preliminary reports suggest that this compound may possess inherent antitumor and antimicrobial properties.[2] However, there is a lack of published, peer-reviewed studies that quantify these activities or elucidate the mechanisms of action. The structural motifs within the molecule, including the malononitrile group, are known to be present in various biologically active compounds, suggesting that this molecule could serve as a scaffold for the development of novel therapeutic agents.[2] Further investigation into its biological effects is warranted to explore its full potential beyond its current role as a synthetic intermediate.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized organic compound with a primary, established role as a key intermediate in the synthesis of BTK inhibitors. Its chemical properties and a reliable synthesis protocol are well-documented. While its potential as a standalone bioactive molecule is suggested, further in-depth research is required to substantiate these claims and to understand its mechanism of action and potential therapeutic applications. This summary provides a solid foundation for any researcher or drug development professional interested in this compound, either as a synthetic building block or as a starting point for new discovery efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound | 330792-69-3 [smolecule.com]

- 3. Zanubrutinib Related Compound 3 - CAS - 330792-69-3 | Axios Research [axios-research.com]

- 4. Ibrutinib | Manasa Life Sciences [manasalifesciences.com]

- 5. Ibrutinib Impurity 37 | CAS No- 330792-69-3 | NA [chemicea.com]

- 6. chemscene.com [chemscene.com]

- 7. 330792-69-3|this compound|BLD Pharm [bldpharm.com]

- 8. Synthonix, Inc > 330792-69-3 | this compound [synthonix.com]

- 9. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Propanedinitrile, 2-[Methoxy(4-phenoxyphenyl)Methylene]- | 330792-69-3 [chemicalbook.com]

- 11. CAS 330792-69-3 with Purity 99%Made by Manufacturer Pharmaceutical Ibrutinib Intermediate [hsppharma.com]

An In-depth Technical Guide to the Molecular Structure of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Abstract: This document provides a comprehensive technical overview of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a nitrile compound of interest in medicinal chemistry and material science. It details the molecule's structural identifiers, physicochemical properties, and a literature-derived synthesis protocol. The guide also discusses its known biological activities and potential applications, serving as a resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams.

Molecular Identification and Physicochemical Properties

This compound, with the chemical formula C17H12N2O2, is an organic compound featuring a complex arrangement of a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group.[1][2] Its systematic IUPAC name is 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile.[1] The compound is recognized for its potential as a drug intermediate and its unique chemical properties that make it a subject of research.[1][3]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C17H12N2O2[1][2][4][5][6] |

| Molecular Weight | 276.29 g/mol [1][2][4][5][6] |

| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile[1][2][4] |

| CAS Number | 330792-69-3[1][4][5] |

| SMILES | COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2[1][2][4] |

| InChI | InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3[1][2][4] |

| InChI Key | IRVRZQLHMPWLLY-UHFFFAOYSA-N[1][2][4][6] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical Form | Solid[6] |

| Boiling Point | 471.1 ± 45.0 °C at 760 mmHg (Predicted)[5] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted)[5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C[6][7] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step chemical reaction process.[1] A common pathway involves the reaction of malononitrile and 4-phenoxybenzoyl chloride, followed by methylation.[8]

Experimental Protocol

The following protocol is adapted from a literature method for the synthesis of this compound.[8]

-

Initial Reaction Setup: To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin), and 100 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Acyl Chloride: Under constant stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of THF to the reaction mixture.

-

Reaction and Quenching: Allow the reaction to proceed at room temperature for 2 hours. Afterwards, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.

-

Extraction: Perform three extractions of the mixture with ethyl acetate. Combine the organic phases.

-

Methylation: Dry the combined organic phases over anhydrous magnesium sulfate and concentrate to yield a solid. Dissolve this solid in a mixture of 150 mL of dioxane and 50 mL of a saturated sodium bicarbonate solution. Add 37.8 g (0.3 mol) of dimethyl sulfate.

-

Heating and Final Workup: Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction's completion using Thin Layer Chromatography (TLC).

-

Final Extraction and Purification: After the reaction is complete, add 400 mL of deionized water and extract the product three times with methyl tert-butyl ether. Combine the organic phases and dry them over anhydrous sodium sulfate.

-

Recrystallization: Remove the solvent by concentration under reduced pressure. Recrystallize the resulting crude product from methanol to obtain the final white solid product.[8]

Synthesis Workflow Diagram

Spectroscopic and Structural Analysis

The molecular structure of this compound is defined by its key functional groups: the malononitrile moiety, which allows for nucleophilic substitution reactions, and the methoxy and phenoxy groups, which can undergo electrophilic aromatic substitution.[1] While specific spectral data from experimental analyses are not widely published, the expected characteristics can be inferred from the known properties of these functional groups.

Table 3: Expected Spectroscopic Characteristics

| Technique | Functional Group | Expected Characteristics |

|---|---|---|

| FTIR | Nitrile (C≡N) | Strong, sharp absorption band around 2220-2260 cm⁻¹ |

| Ether (Ar-O-C) | Stretching vibration in the 1200-1275 cm⁻¹ region | |

| Alkene (C=C) | Stretching vibration around 1620-1680 cm⁻¹ | |

| Aromatic Ring | C-H stretching > 3000 cm⁻¹, C=C ring stretching at ~1450-1600 cm⁻¹ | |

| ¹H NMR | Methoxy (-OCH₃) | Singlet peak expected around 3.5-4.0 ppm |

| Aromatic (Ar-H) | Multiple signals in the 6.8-7.8 ppm range | |

| ¹³C NMR | Nitrile (-CN) | Signal expected in the 115-125 ppm region |

| Aromatic Carbons | Multiple signals between 110-160 ppm | |

| Methoxy Carbon | Signal expected around 50-60 ppm |

| Mass Spec. | Molecular Ion (M⁺) | Expected peak at m/z ≈ 276.29, corresponding to the molecular weight |

Biological Activity and Research Applications

Preliminary research indicates that this compound possesses notable biological activities, including potential antitumor and antimicrobial properties.[1] Its structural features are believed to facilitate interactions with specific biological targets like enzymes or receptors, making it a valuable lead compound for further investigation in drug development.[1]

Interaction studies, often employing techniques such as molecular docking and binding assays, are crucial for elucidating its mechanism of action and therapeutic potential.[1] Beyond pharmaceuticals, its unique chemical structure is also being explored for applications in material science and as a key intermediate in more complex organic syntheses.[1]

Logical Relationship Diagram

References

- 1. Buy this compound | 330792-69-3 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 330792-69-3 [sigmaaldrich.com]

- 7. 330792-69-3|this compound|BLD Pharm [bldpharm.com]

- 8. Propanedinitrile, 2-[Methoxy(4-phenoxyphenyl)Methylene]- | 330792-69-3 [chemicalbook.com]

An In-Depth Technical Guide to 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile is a nitrile compound with the chemical formula C₁₇H₁₂N₂O₂. Its structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, has drawn interest for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, synthesis, and reported biological activities. While preliminary data suggests potential as an antitumor and antimicrobial agent, a notable scarcity of in-depth, publicly available research, including quantitative data and detailed experimental protocols, currently limits a full understanding of its therapeutic potential.

Chemical Identity and Properties

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile is the systematically assigned IUPAC name for the compound more commonly known as 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile.[1] Key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | [1] |

| CAS Number | 330792-69-3 | [1] |

| Molecular Formula | C₁₇H₁₂N₂O₂ | [1] |

| Molecular Weight | 276.29 g/mol | [1] |

| Canonical SMILES | COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 | [1] |

| InChI Key | IRVRZQLHMPWLLY-UHFFFAOYSA-N | [1] |

Synthesis

Logical Synthesis Workflow

The synthesis can be logically broken down into two key stages: the formation of the phenoxyphenyl precursor and the subsequent condensation with malononitrile.

Caption: Logical workflow for the synthesis of the target compound.

Conceptual Experimental Protocol

Step 1: Synthesis of 4-Phenoxybenzaldehyde This step would likely involve a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a phenyl halide in the presence of a base.

Step 2: Methylation of the Aldehyde The resulting 4-phenoxybenzaldehyde would then be methylated. This could potentially be achieved through various methods, though a specific protocol for this substrate is not documented.

Step 3: Knoevenagel Condensation The final step would be a Knoevenagel condensation between the methylated aldehyde intermediate and malononitrile, typically catalyzed by a weak base, to yield 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile.

Biological Activity and Potential Applications

Preliminary information suggests that 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile may possess antitumor and antimicrobial properties.[1] It is also cited as a potential drug intermediate.[1] However, a thorough review of scientific databases reveals a lack of specific studies that provide quantitative data, such as IC₅₀ values for anticancer activity or Minimum Inhibitory Concentration (MIC) values for antimicrobial effects.

The biological activity of this compound is hypothesized to stem from its unique chemical structure, which combines a methoxy group, a phenoxyphenyl group, and a malononitrile moiety.[1] These functional groups can participate in various interactions with biological macromolecules.

Hypothesized Mechanism of Action

While no specific signaling pathways have been elucidated for this compound, a logical workflow for investigating its potential anticancer mechanism can be proposed.

Caption: Proposed workflow for investigating anticancer mechanism.

Data Presentation

Due to the absence of specific quantitative data in the public domain for 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile, the following tables are presented as templates for future research and data organization.

Table 1: In Vitro Anticancer Activity (Template)

| Cell Line | Compound Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| e.g., MCF-7 | |||

| e.g., A549 | |||

| e.g., HeLa |

Table 2: Antimicrobial Activity (Template)

| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| e.g., S. aureus | |||

| e.g., E. coli | |||

| e.g., C. albicans |

Conclusion and Future Directions

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile presents an interesting scaffold for potential drug discovery. However, the current body of publicly available scientific literature is insufficient to fully assess its therapeutic potential. To advance the understanding of this compound, future research should focus on:

-

Detailed Synthesis and Characterization: Publication of a robust and reproducible synthetic protocol with complete spectral characterization.

-

Systematic Biological Screening: Comprehensive in vitro and in vivo studies to quantify its anticancer and antimicrobial activities against a broad range of cell lines and pathogens.

-

Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular targets and signaling pathways affected by the compound.

Such studies are crucial to bridge the existing knowledge gap and determine if 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile or its derivatives can be developed into viable therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document details the experimental protocol, reaction mechanism, and physical and chemical properties of the reactants and the final product.

Overview of the Synthesis Pathway

The primary and most direct synthesis of this compound is a two-step process. The synthesis commences with the acylation of malononitrile using 4-phenoxybenzoyl chloride in the presence of a strong base. This is followed by the O-methylation of the resulting intermediate to yield the final product. This pathway is efficient and provides a good yield of the target molecule.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting materials and the final product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Phenoxybenzoyl chloride | C₁₃H₉ClO₂ | 232.66 | - | - | 136 (3.2 mmHg)[1] |

| Malononitrile | C₃H₂N₂ | 66.06 | Colorless or white solid[2] | 30-32[2] | 220[2] |

| This compound | C₁₇H₁₂N₂O₂ | 276.29 | White solid | - | - |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials and Reagents

-

Malononitrile

-

Sodium hydride (80% dispersion in paraffin)

-

Anhydrous tetrahydrofuran (THF)

-

4-Phenoxybenzoyl chloride

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Dioxane

-

Saturated sodium bicarbonate solution

-

Dimethyl sulfate

-

Methyl tert-butyl ether

-

Methanol

Synthesis Procedure

Step 1: Synthesis of the Intermediate

-

To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g of sodium hydride (0.2 mol, 80% dispersed in paraffin), and 100 mL of freshly treated anhydrous tetrahydrofuran.

-

Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

After 2 hours, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain the solid intermediate.

Step 2: Synthesis of this compound

-

Dissolve the solid intermediate in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.

-

Add 37.8 g (0.3 mol) of dimethyl sulfate to the solution.

-

Heat the reaction mixture to 80 °C.

-

Stir the reaction at 90 °C for 3 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add 400 mL of deionized water and extract three times with methyl tert-butyl ether.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by concentration under reduced pressure.

-

Recrystallize the resulting crude product from methanol to give 17.6 g of a white solid.

Yield

The overall yield for this synthesis is reported to be 63.8%.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a well-defined reaction mechanism and experimental workflow, as illustrated in the diagrams below.

Caption: Reaction mechanism for the synthesis.

Caption: Experimental workflow for the synthesis.

Safety Information

It is imperative to handle all chemicals with care, following appropriate safety protocols. Below is a summary of the key hazards associated with the reactants.

| Compound | Hazard Summary |

| 4-Phenoxybenzoyl chloride | Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas.[3] |

| Malononitrile | Toxic if swallowed, in contact with skin, or if inhaled. May polymerize violently if heated or in contact with strong bases.[4][5] |

| Sodium Hydride | Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. |

| Dimethyl Sulfate | Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause genetic defects and cancer. |

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a thorough risk assessment before conducting any experimental work. Always consult the relevant Safety Data Sheets (SDS) and follow established laboratory safety procedures.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (AG 490)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, widely known in scientific literature as Tyrphostin AG 490, is a synthetically derived small molecule inhibitor belonging to the tyrphostin family. Initially recognized for its potent inhibition of the Epidermal Growth Factor Receptor (EGFR), subsequent research has revealed its broader and significant inhibitory activity against the Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2 and JAK3. This dual activity has positioned AG 490 as a valuable tool in cell biology research and a lead compound in the development of therapeutic agents for a range of pathologies, including hematological malignancies, inflammatory conditions, and certain solid tumors. This guide provides a comprehensive overview of the core mechanism of action of AG 490, focusing on its molecular targets, the signaling pathways it modulates, and the resultant cellular effects.

Molecular Targets and Inhibitory Profile

AG 490 exerts its biological effects through direct inhibition of specific protein tyrosine kinases. Its inhibitory activity is selective, with potent action against a subset of kinases while showing minimal to no effect on others. The primary molecular targets of AG 490 are summarized below.

Quantitative Data on Inhibitory Activity

The inhibitory potency of AG 490 against its key targets has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric.

| Target Kinase | IC50 Value | Cell/System | Reference |

| EGFR | 0.1 µM | NIH3T3 cells | [1] |

| JAK2 | ~10 µM | In vitro kinase assay | [2][3][4] |

| JAK3 | 11 µM - 25 µM | In vitro kinase assay | [1][2][4] |

| HER2/ErbB2 | 13.5 µM | In vitro kinase assay | [1][3][4] |

| STAT5a/b | 12 µM (inhibition of phosphorylation) | T-cell lines | [1][2][3] |

Note: AG 490 has been shown to not inhibit LCK, LYN, BTK, SYK, or SRC tyrosine kinases[1][4].

Core Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

The most extensively characterized mechanism of action of AG 490 is its inhibition of the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. This pathway is a critical communication route for numerous cytokines, interferons, and growth factors, playing a central role in cell proliferation, differentiation, survival, and immune responses.

The canonical JAK/STAT pathway is initiated by the binding of a ligand (e.g., a cytokine like Interleukin-6) to its cognate cell surface receptor. This binding event induces receptor dimerization and the subsequent trans-activation of receptor-associated JAKs through autophosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites and are themselves phosphorylated by the activated JAKs. Upon phosphorylation, STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.

AG 490 acts as an ATP-competitive inhibitor of JAK2 and JAK3. By binding to the ATP-binding pocket of these kinases, it prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the JAKs themselves, the cytokine receptors, and the STAT proteins. This blockade of phosphorylation is the pivotal event in its mechanism of action, leading to the downstream consequences of inhibited STAT activation and gene transcription.

Signaling Pathway Diagram

Caption: Inhibition of the JAK/STAT signaling pathway by AG 490.

Cellular and Physiological Consequences

The inhibition of the JAK/STAT and other tyrosine kinase-mediated pathways by AG 490 translates into several observable cellular effects:

-

Induction of Apoptosis: By blocking pro-survival signals, particularly those mediated by JAK2, AG 490 can induce programmed cell death in susceptible cell types, such as pre-B acute lymphoblastic leukemia cells[1].

-

Cell Cycle Arrest: Inhibition of JAK2 by AG 490 has been shown to cause S phase arrest in glioblastoma cells[1].

-

Inhibition of Cell Proliferation: AG 490 suppresses the proliferation of various cell types that are dependent on the signaling pathways it inhibits. This includes IL-2-dependent T-cell lines and cervical carcinoma cell lines[1][3][5].

-

Modulation of Immune Responses: Given the critical role of the JAK/STAT pathway in cytokine signaling, AG 490 can potently inhibit T-cell proliferation and expansion, suggesting its potential in treating T-cell-mediated pathologies[5].

-

Inhibition of STAT3 Phosphorylation: AG 490 has been observed to inhibit the phosphorylation of STAT3, a key oncogenic transcription factor, in colorectal and other cancer cell lines[1].

Experimental Protocols

While the provided search results do not contain detailed, step-by-step experimental protocols, this section outlines a generalized workflow for assessing the inhibitory activity of a compound like AG 490 on a target kinase and its downstream pathway, based on the types of experiments cited.

Generalized Experimental Workflow for Kinase Inhibitor Profiling

Caption: Generalized workflow for evaluating a kinase inhibitor.

A. In Vitro Kinase Assay (for IC50 determination):

-

Recombinant purified kinase (e.g., JAK2) is incubated with a specific substrate peptide and ATP in a reaction buffer.

-

AG 490 is added at varying concentrations to determine its inhibitory effect on the kinase's ability to phosphorylate the substrate.

-

The amount of phosphorylated substrate is quantified, often using methods like radioactivity (with [γ-32P]ATP) or fluorescence/luminescence-based assays.

-

IC50 values are calculated from the dose-response curves.

B. Cell-Based Assays:

-

Cell Culture: Select appropriate cell lines known to have active JAK/STAT signaling (e.g., IL-6 dependent multiple myeloma cells, T-cell lines).

-

Compound Treatment: Cells are treated with a range of concentrations of AG 490 for various time points.

-

Western Blotting for Phosphorylation Status:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentrations are normalized.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-JAK2, p-STAT3) and their total protein counterparts as loading controls.

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

-

-

Cell Proliferation/Viability Assay:

-

Cells are seeded in multi-well plates and treated with AG 490.

-

After a set incubation period (e.g., 24-72 hours), cell viability is assessed using assays like MTT or CCK-8, which measure metabolic activity.

-

-

Apoptosis Assay:

-

Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI).

-

The percentage of apoptotic cells is quantified using flow cytometry.

-

Conclusion

This compound (AG 490) is a well-established inhibitor of the JAK/STAT signaling pathway, with primary activity against JAK2 and JAK3, as well as EGFR and HER2. Its mechanism of action involves the competitive inhibition of ATP binding to these kinases, thereby preventing their activation and the subsequent phosphorylation of downstream signaling molecules like STATs. This blockade of key signaling cascades leads to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The extensive characterization of AG 490's mechanism of action has solidified its role as an indispensable research tool and a foundational compound for the development of more specific and potent kinase inhibitors for therapeutic use.

References

- 1. stemcell.com [stemcell.com]

- 2. AG 490, JAK2/3 inhibitor (CAS 133550-30-8) | Abcam [abcam.com]

- 3. apexbt.com [apexbt.com]

- 4. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]

- 5. Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinase Inhibitor 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a compound also widely identified in scientific literature as Tyrphostin AG 490, is a potent inhibitor of protein tyrosine kinases. This technical guide provides a comprehensive overview of its biological activity, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study. Its ability to selectively target key signaling molecules has made it a valuable tool in cancer research, immunology, and the study of various inflammatory conditions.

Core Biological Activity: Inhibition of Tyrosine Kinases

AG 490 primarily exerts its biological effects through the inhibition of Janus kinase 2 (JAK2) and the Epidermal Growth Factor Receptor (EGFR). By blocking the activity of these kinases, AG 490 disrupts downstream signaling pathways crucial for cell proliferation, differentiation, and survival.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell growth and inflammation.

AG 490 directly inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of STAT3. This blockade of the JAK2/STAT3 pathway is a key mechanism behind the anti-proliferative and pro-apoptotic effects of AG 490 observed in various cancer cell lines.[1][2]

Diagram of the JAK2/STAT3 Signaling Pathway and Inhibition by AG 490

Caption: Inhibition of the JAK2/STAT3 signaling pathway by AG 490.

Quantitative Data: Inhibitory Concentrations (IC50)

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of AG 490 against various tyrosine kinases and in different cell lines. These values are crucial for designing experiments and understanding the compound's potency and selectivity.

| Target/Cell Line | IC50 Value (µM) | Reference |

| JAK2 | ~10 | [3] |

| EGFR | 0.1 | [3] |

| ErbB2/HER2 | 13.5 | [3] |

| IL-2-induced T cell proliferation | 25 | [3] |

| Mycosis fungoides tumor cells (spontaneous growth) | 75 | [4] |

| Mycosis fungoides tumor cells (IL-2-induced growth) | 20 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound (AG 490).

Cell Viability Assay (CCK-8 Method)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of AG 490 on cell viability.

Workflow for Cell Viability Assay

Caption: Experimental workflow for the CCK-8 cell viability assay.

Materials:

-

Cell line of interest

-

Complete culture medium

-

96-well cell culture plates

-

This compound (AG 490)

-

Dimethyl sulfoxide (DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5][6][7]

-

Compound Preparation: Prepare a stock solution of AG 490 in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of AG 490. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest AG 490 concentration.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5][6][7]

-

Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.[5][6][7]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][6][7]

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

This protocol details the procedure for detecting the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with AG 490.

Workflow for Western Blot Analysis

Caption: Experimental workflow for Western blot analysis of p-STAT3.

Materials:

-

Cell line of interest

-

Complete culture medium

-

6-well cell culture plates

-

This compound (AG 490)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of AG 490 for the specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-STAT3 and anti-total STAT3, typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[9]

-

Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[9]

-

Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3. Normalize the p-STAT3 levels to total STAT3 or the loading control.

Conclusion

This compound (AG 490) is a well-characterized inhibitor of JAK2 and EGFR tyrosine kinases. Its ability to potently and selectively block the JAK/STAT signaling pathway has established it as an indispensable tool for investigating cellular processes regulated by this cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize AG 490 in their studies and explore its therapeutic potential.

References

- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 5. apexbt.com [apexbt.com]

- 6. ptglab.com [ptglab.com]

- 7. dojindo.co.jp [dojindo.co.jp]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a key intermediate in the synthesis of various pharmaceutically active compounds, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib. Its chemical structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, makes it a versatile building block in medicinal chemistry. This technical guide provides a summary of its spectroscopic data, a detailed experimental protocol for its synthesis, and a visual representation of the analytical workflow.

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases did not yield specific, publicly available quantitative spectroscopic data for this compound. While commercial suppliers indicate the availability of such data upon request, it is not published in accessible sources. For research and development purposes, it is crucial to perform experimental analysis to determine the precise spectroscopic characteristics of the synthesized compound. The expected data would be as follows:

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

Mass Spectrometry (MS) Data

| m/z | Fragmentation Assignment |

| Data not available |

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established synthetic routes for this compound, primarily for its use as a pharmaceutical intermediate.

Materials:

-

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile

-

Trimethyl orthoformate (CH(OMe)₃)

-

Methanol (MeOH)

Procedure:

-

A solution of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile (50 g, 190.8 mmol) in trimethyl orthoformate (500 mL) is prepared in a suitable reaction vessel.

-

The reaction mixture is heated to 75°C and maintained at this temperature for 16 hours.

-

After the reaction is complete, the mixture is concentrated under reduced pressure to remove the excess trimethyl orthoformate, yielding a residue.

-

The residue is then washed with methanol (50 mL) to precipitate the product.

-

The solid product is collected by filtration to yield this compound.

Analytical Workflow

The following diagram illustrates the typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the Solubility and Stability of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the compound 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS No: 330792-69-3). Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized experimental protocols for determining aqueous and solvent solubility, as well as stability under various stress conditions. The methodologies described are based on established practices in the pharmaceutical and chemical research industries. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling them to generate robust and reliable data for their specific applications.

Introduction

This compound is a complex organic molecule with potential applications in medicinal chemistry and materials science.[1] Its chemical structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, suggests a lipophilic character which may influence its solubility and bioavailability.[1][2] Understanding the solubility and stability profile of this compound is a critical first step in any research and development endeavor, as these properties fundamentally impact its handling, formulation, and in-vitro/in-vivo performance. This guide provides the necessary theoretical framework and practical experimental procedures to thoroughly characterize these key attributes.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These values provide a preliminary indication of the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂N₂O₂ | [3][4] |

| Molecular Weight | 276.29 g/mol | [3][4] |

| CAS Number | 330792-69-3 | [3][4] |

| Predicted XLogP3 | 3.3 | [3] |

| Predicted Boiling Point | 471.1 ± 45.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.199 ± 0.06 g/cm³ | [3] |

| Appearance | Solid (usually) | [2] |

| Solubility in Water | Low solubility | [2] |

| Solubility in Organic Solvents | Soluble in some organic solvents like ethanol, acetone | [2] |

Table 1: Physicochemical Properties of this compound.

Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility are important to assess during drug discovery and development.[5][6]

Predicted Aqueous Solubility

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, the following experimental protocols are recommended.

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[6][7][8]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in a 96-well plate using DMSO.

-

Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a new 96-well plate.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[7]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.[6][7]

-

Quantification (Optional): Alternatively, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be quantified by HPLC-UV or LC-MS/MS.[5][7]

Thermodynamic solubility represents the true equilibrium solubility of a compound and is determined by allowing the solid compound to equilibrate with the solvent over an extended period.[6][9]

Experimental Protocol:

-

Addition of Solid Compound: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and organic solvents (e.g., ethanol, acetone, acetonitrile).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve should be prepared in the corresponding solvent.[9][10]

Expected Solubility Profile (Hypothetical Data)

The following table presents a hypothetical summary of expected solubility data for this compound based on its structure. Actual experimental values should be determined using the protocols above.

| Solubility Type | Solvent/Buffer | Expected Solubility (µg/mL) |

| Kinetic | PBS, pH 7.4 | < 10 |

| Thermodynamic | Water | < 1 |

| Thermodynamic | PBS, pH 7.4 | < 5 |

| Thermodynamic | Ethanol | > 1000 |

| Thermodynamic | Acetone | > 1000 |

| Thermodynamic | Acetonitrile | 50 - 200 |

Table 2: Hypothetical Solubility Data for this compound.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Assessment

Evaluating the stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations.[11] Forced degradation studies are employed to accelerate the degradation process and identify likely degradation pathways.[12]

Experimental Protocols for Stability Testing

The following protocols outline standard forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[13]

These studies assess the stability of the compound in solution under various stress conditions.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[14]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined time points (e.g., 2, 8, 24 hours).[14] Neutralize aliquots with NaOH before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for defined time points.[14] Neutralize aliquots with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 24 hours.[14][15]

-

-

Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from any degradation products.

-

Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products. The goal is to achieve 5-20% degradation.[13]

These studies evaluate the stability of the compound in its solid form.

Experimental Protocol:

-

Sample Preparation: Place a known amount of solid this compound in appropriate containers.

-

Stress Conditions:

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours).[14]

-

Photostability: Expose the solid compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux-hours and 200 watt-hours/m²).[12] A control sample should be kept in the dark under the same temperature and humidity conditions.

-

Humidity: Store the solid compound at a high relative humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).

-

-

Analysis: At specified time points, dissolve the stressed solid samples in a suitable solvent and analyze by a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Expected Stability Profile (Hypothetical Data)

The following table provides a hypothetical summary of the expected stability of this compound.

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation (%) |

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 h | 5 - 15 |

| Basic Hydrolysis | 0.1 M NaOH | 60°C | 8 h | 10 - 25 |

| Oxidative | 3% H₂O₂ | Room Temp | 12 h | 5 - 20 |

| Thermal (Solid) | Dry Heat | 80°C | 48 h | < 5 |

| Photolytic (Solid) | ICH Q1B | Ambient | - | 5 - 10 |

Table 3: Hypothetical Forced Degradation Data for this compound.

Caption: Workflow for Solution and Solid-State Stability Studies.

Conclusion

This technical guide has outlined the essential experimental protocols for determining the solubility and stability of this compound. While specific experimental data for this compound is not currently available in the public domain, the standardized methodologies presented herein provide a robust framework for researchers to generate high-quality, reproducible data. A thorough understanding of these fundamental properties is paramount for the successful advancement of any research or development program involving this compound. It is strongly recommended that these experiments be conducted to establish a comprehensive physicochemical profile before proceeding with further studies.

References

- 1. Buy this compound | 330792-69-3 [smolecule.com]

- 2. 2-Methoxy-4-Phenoxyphenylmethylene Propanedinitrile: Properties, Applications, Safety Data & Suppliers in China [nj-finechem.com]

- 3. echemi.com [echemi.com]

- 4. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. evotec.com [evotec.com]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. japsonline.com [japsonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. benchchem.com [benchchem.com]

- 15. Forced Degradation Studies - STEMart [ste-mart.com]

An In-depth Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a key chemical intermediate, most notably in the synthesis of the highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor, zanubrutinib. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis protocols, and its critical role in the production of targeted cancer therapeutics. While direct biological activity data for this intermediate is limited in publicly available research, its function in the creation of a potent anti-cancer drug underscores its significance in medicinal chemistry and drug development.

Chemical Properties and Identification

This compound is an organic compound characterized by the presence of methoxy, phenoxyphenyl, and malononitrile functional groups. These structural features contribute to its reactivity and utility as a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 330792-69-3 | [1] |

| Molecular Formula | C₁₇H₁₂N₂O₂ | [1] |

| Molecular Weight | 276.29 g/mol | [1] |

| IUPAC Name | 2-[methoxy(4-phenoxyphenyl)methylidene]propanedinitrile | [1] |

| Synonyms | 1,1-Dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene, Zanubrutinib impurity 5 | [2] |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | Soluble in DMSO | [] |

| Storage | 2-8°C, sealed in a dry environment | [5] |

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process. The following protocol is based on procedures described in the literature.[3]

Experimental Protocol:

Step 1: Reaction of 4-phenoxybenzoyl chloride with malononitrile

-

To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin), and 100 mL of anhydrous tetrahydrofuran.

-

Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to yield a solid.

Step 2: Methylation

-

Dissolve the solid from the previous step in a mixture of 150 mL of dioxane and 50 mL of a saturated sodium bicarbonate solution.

-

Add 37.8 g (0.3 mol) of dimethyl sulfate.

-

Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the reaction completion using thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, add 400 mL of deionized water.

-

Extract the mixture three times with methyl tert-butyl ether.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by concentration under reduced pressure.

-

Recrystallize the resulting crude product from methanol to obtain this compound as a white solid (17.6 g, 63.8% yield).[3]

Role as a Key Intermediate in Zanubrutinib Synthesis

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of zanubrutinib, a potent and selective BTK inhibitor.[6][7] Zanubrutinib is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia.[8][9]

The synthesis of zanubrutinib from this intermediate involves a series of further chemical transformations, as outlined in various patents. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of zanubrutinib.

Biological Context: The BTK Signaling Pathway

While this compound itself is not the active pharmaceutical ingredient, its end-product, zanubrutinib, targets a critical pathway in B-cell biology. Bruton's tyrosine kinase is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[8][10] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth.

Zanubrutinib functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[8] This blocks the downstream signaling cascade, ultimately inducing apoptosis in malignant B-cells.[8][11]

Caption: Inhibition of the BTK signaling pathway by zanubrutinib.

Potential Biological Activities of this compound

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry, primarily due to its indispensable role as a key intermediate in the synthesis of the BTK inhibitor zanubrutinib. While its own biological activity profile remains largely unexplored in published literature, its contribution to the development of a life-saving cancer therapeutic is well-established. This guide provides a consolidated overview of its chemical properties, a detailed synthesis protocol, and the biological context of its application, serving as a valuable resource for professionals in drug discovery and development. Further investigation into the potential intrinsic bioactivities of this and related intermediates could be a fruitful area for future research.

References

- 1. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Propanedinitrile, 2-[Methoxy(4-phenoxyphenyl)Methylene]- | 330792-69-3 [chemicalbook.com]

- 5. A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 9. medisaver.life [medisaver.life]

- 10. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

An In-depth Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a pivotal chemical intermediate in the synthesis of the second-generation Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib. While not a therapeutic agent itself, the discovery and optimization of its synthesis have been critical in the development of this important anticancer drug. This document details the history, synthesis, and physicochemical properties of this malononitrile derivative. Experimental protocols, quantitative data, and process-oriented diagrams are presented to offer a thorough resource for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound (CAS No. 330792-69-3) is a complex organic compound characterized by a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group.[1] Its primary significance in the scientific community stems from its role as a key intermediate in the manufacturing process of Zanubrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[2][3] As such, the history and development of this compound are intrinsically linked to the discovery and process optimization of Zanubrutinib.

Discovery and History

The discovery of this compound is not documented as a standalone event but rather as a crucial step in the multi-step synthesis of Zanubrutinib (formerly known as BGB-3111). The development program for Zanubrutinib was initiated by BeiGene in 2012, with the goal of creating a more selective BTK inhibitor with fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[2]

The synthesis of Zanubrutinib involves the construction of a complex heterocyclic core, and this compound emerges as a key building block in this process. Its first public appearance is tied to the patent literature disclosing the synthesis of Zanubrutinib and related compounds. These patents, filed to protect the intellectual property of Zanubrutinib, provide the earliest detailed descriptions of the synthesis and use of this intermediate.[4][5] Therefore, the "discovery" of this compound was a result of strategic molecular design and process development for a specific therapeutic target, rather than an independent research endeavor into its own biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 330792-69-3 | [6] |

| Molecular Formula | C₁₇H₁₂N₂O₂ | [6] |

| Molecular Weight | 276.29 g/mol | [6] |

| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | [6] |

| Boiling Point (Predicted) | 471.1 ± 45.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [7] |

| XLogP3 | 3.3 | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is embedded within the overall synthesis of Zanubrutinib. The general approach involves the condensation of a substituted benzoyl derivative with malononitrile, followed by methylation.